1,2-Bis(4-(trifluoromethyl)phenyl)ethyne
Overview
Description
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne is an organic compound with the molecular formula C16H8F6. It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethyne (acetylene) linkage. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne can be synthesized through several methods. One common approach involves the coupling of 4-iodotrifluoromethylbenzene with trimethylsilylacetylene, followed by desilylation to yield the desired product . The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethyne linkage to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The ethyne linkage provides rigidity to the molecule, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methylphenyl)ethyne: Similar structure but with methyl groups instead of trifluoromethyl groups.
1,2-Bis(4-chlorophenyl)ethyne: Contains chlorine atoms instead of trifluoromethyl groups.
1,2-Bis(4-nitrophenyl)ethyne: Features nitro groups instead of trifluoromethyl groups.
Uniqueness
1,2-Bis(4-(trifluoromethyl)phenyl)ethyne is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s chemical stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYNVLNXFPVXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457741 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119757-51-6 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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